Iron(III) octaethylporphine chloride

Catalog No.
S893144
CAS No.
28755-93-3
M.F
C36H46Cl3FeN4
M. Wt
697 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) octaethylporphine chloride

CAS Number

28755-93-3

Product Name

Iron(III) octaethylporphine chloride

IUPAC Name

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride

Molecular Formula

C36H46Cl3FeN4

Molecular Weight

697 g/mol

InChI

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3

InChI Key

SHMMVGOWYAIRHR-UHFFFAOYSA-K

SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]

Canonical SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]

Iron(III) octaethylporphine chloride (Fe(III) OEP chloride) is a synthetic compound belonging to the class of chemicals called porphyrins. These molecules share a similar structure with heme, the iron-containing unit in hemoglobin, and play a crucial role in various biological processes [, ]. Fe(III) OEP chloride finds applications in several scientific research areas due to its unique properties:

  • Mimicking Heme

    The central iron ion in Fe(III) OEP chloride can bind to different molecules, similar to how heme binds oxygen in hemoglobin. This property allows researchers to use Fe(III) OEP chloride as a model system to study oxygen binding and transport mechanisms in biological systems [, ].

  • Electrocatalysis

    Fe(III) OEP chloride can act as an electrocatalyst, facilitating chemical reactions at electrodes. Researchers have explored its potential for applications like the reduction of oxygen in fuel cells [, ].

  • Adsorption Studies

    Fe(III) OEP chloride can form thin films on various surfaces. This characteristic makes it useful for studying the interaction of molecules with surfaces, which is relevant in fields like catalysis and sensor development [].

Iron(III) octaethylporphine chloride is a synthetic porphyrin compound characterized by the molecular formula C36H44ClFeN4\text{C}_{36}\text{H}_{44}\text{ClFeN}_{4} and a molecular weight of approximately 624.06 g/mol. This compound appears as a purple solid and is known for its stability at room temperature when protected from light. It is soluble in organic solvents, making it versatile for various chemical applications . Iron(III) octaethylporphine chloride serves as a significant model for studying heme-like properties due to its structural similarities with natural heme compounds.

The mechanism of action of Fe(III)OEPC depends on the specific reaction it's involved in. As mentioned earlier, its ability to undergo redox reactions allows it to act as a catalyst in various processes. For instance, research suggests Fe(III)OEPC can mimic enzymes that facilitate oxygen reduction reactions, which are important in biological energy conversion [].

  • Electrocatalytic Reduction: It has been shown to act as an electrocatalyst for the reduction of oxygen, particularly when supported on materials like glassy carbon .
  • C-H Insertion Reactions: The compound can facilitate intramolecular C-H insertion reactions, particularly in the presence of diazo compounds, showcasing its catalytic potential .
  • Alcohol Alkylation: Under basic conditions, it reacts with primary alcohols to yield alkylated iron(III) porphyrin complexes, demonstrating its utility in organic synthesis .

Iron(III) octaethylporphine chloride exhibits significant biological activity, particularly in the context of oxygen sensing and cellular studies. Its strong phosphorescent properties make it an effective indicator for measuring oxygen levels in biological systems. This capability has been enhanced through conjugation with histidine-functionalized peptides, allowing for improved cellular penetration and oxygen concentration sensing within cells .

The synthesis of iron(III) octaethylporphine chloride typically involves the following methods:

  • Porphyrin Synthesis: The base porphyrin structure is synthesized through condensation reactions involving pyrrole and aldehydes.
  • Metalation: The resulting porphyrin is then metallated with iron(III) chloride to form the iron complex.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for research and industrial applications .

Iron(III) octaethylporphine chloride finds diverse applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis, particularly in reactions involving oxygen reduction and cross-coupling mechanisms .
  • Sensors: Its phosphorescent properties make it valuable for developing sensors that monitor oxygen levels in biological and environmental contexts .
  • Research: The compound serves as a model for studying heme-related processes, contributing to our understanding of biological systems and catalysis .

Interaction studies involving iron(III) octaethylporphine chloride have revealed its potential in various biochemical pathways. For instance, its interactions with biomolecules can influence electron transfer processes, making it significant in studies related to enzymatic functions and metabolic pathways. Additionally, research has explored its role in mimicking natural heme functions, providing insights into drug design and therapeutic applications .

Iron(III) octaethylporphine chloride can be compared with several similar porphyrin compounds. Below is a table highlighting some of these compounds along with their unique characteristics:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Characteristics
Iron(III) octaethylporphine chlorideC36H44ClFeN4624.06Strong phosphorescence; oxygen sensing
Iron(II) octaethylporphine chlorideC36H44ClFeN4624.06Reduced oxidation state; different reactivity
Cobalt(II) octaethylporphine chlorideC36H44ClCoN4634.06Catalytic properties; distinct electronic effects
Nickel(II) octaethylporphine chlorideC36H44ClNiN4634.06Stable complexes; varied coordination chemistry

Iron(III) octaethylporphine chloride stands out due to its strong phosphorescent properties and effectiveness as an oxygen indicator, which are not as pronounced in other metal-centered porphyrins. Its ability to facilitate specific

Dates

Modify: 2023-08-16

Explore Compound Types